molecular formula C16H23NO2 B12587204 Phenyl 4-tert-butylpiperidine-1-carboxylate CAS No. 651053-82-6

Phenyl 4-tert-butylpiperidine-1-carboxylate

Cat. No.: B12587204
CAS No.: 651053-82-6
M. Wt: 261.36 g/mol
InChI Key: QGDWWSCXEAXLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-tert-butylpiperidine-1-carboxylate is a piperidine derivative characterized by a phenyl ester group at the 1-position and a bulky tert-butyl substituent at the 4-position of the piperidine ring. This compound is typically synthesized via nucleophilic addition or substitution reactions involving tert-butyl-protected piperidine precursors. For instance, tert-butyl 4-oxopiperidine-1-carboxylate can react with phenyllithium under inert conditions to introduce aryl groups, a method analogous to the synthesis of related piperidine derivatives . The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the phenyl ester may influence solubility and reactivity. Such compounds are often intermediates in pharmaceutical synthesis, particularly for drugs targeting neurological or cardiovascular systems .

Properties

CAS No.

651053-82-6

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

phenyl 4-tert-butylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-9-11-17(12-10-13)15(18)19-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3

InChI Key

QGDWWSCXEAXLIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-tert-butylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-tert-butylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

Chemical Properties and Structure

Phenyl 4-tert-butylpiperidine-1-carboxylate has the molecular formula C16H23NO2C_{16}H_{23}NO_2. It features a piperidine ring, which contributes to its chemical reactivity and biological activity. The tert-butyl group enhances its lipophilicity, making it suitable for various applications in drug development and organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound is investigated as a precursor in the synthesis of pharmaceuticals. Its structure allows for modification to create derivatives with enhanced biological activity. For instance, it serves as an intermediate in the synthesis of fentanyl analogs, which are potent analgesics and have significant therapeutic applications .
  • Targeted Protein Degradation : this compound is utilized as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. This application is crucial for targeted protein degradation, allowing researchers to design bifunctional molecules that can selectively degrade specific proteins associated with diseases .

2. Organic Synthesis

  • Building Block : The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing new compounds with potential biological activity.
  • Synthesis of Analogues : Researchers have used this compound to synthesize analogs that exhibit improved affinity and selectivity for specific biological targets, such as dopamine transporters (DAT) and other receptors .

3. Biological Studies

  • NLRP3 Inhibitory Activity : Studies have shown that derivatives of this compound can inhibit NLRP3-dependent pyroptosis in macrophages. This property is particularly relevant for developing treatments for inflammatory diseases .
  • Mechanism of Action : The compound interacts with various molecular targets, modulating their activity and leading to diverse biological effects. Understanding these interactions is essential for optimizing its use in drug development.

Case Study 1: Development of Analgesics

In a study focusing on the synthesis of fentanyl analogs, this compound was employed as an intermediate. The research demonstrated that modifications to this compound could yield potent analgesics with varying pharmacokinetic profiles, highlighting its importance in pain management therapies.

Case Study 2: PROTAC Technology

Another significant application involved using this compound in PROTAC development. Researchers designed bifunctional degraders incorporating this compound as a linker. The study showed that the rigidity introduced by this linker improved the orientation of the degrader, enhancing its efficacy in targeting specific proteins for degradation.

Summary Table of Applications

Application AreaSpecific UseImpact
Medicinal ChemistryPrecursor for analgesics (e.g., fentanyl)Development of potent pain relief drugs
Organic SynthesisBuilding block for complex organic moleculesFacilitates creation of biologically active compounds
Biological StudiesNLRP3 inhibition studiesPotential treatments for inflammatory diseases
PROTAC TechnologySemi-flexible linker in targeted protein degradationEnhanced efficacy in drug design

Mechanism of Action

The mechanism of action of Phenyl 4-tert-butylpiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperidine-1-carboxylates exhibit diverse properties depending on substituents. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Phenyl 4-tert-butylpiperidine-1-carboxylate 1-Phenyl ester, 4-tert-butyl C₁₇H₂₃NO₃* ~305.37 High steric bulk; enhanced stability; moderate polarity
Benzyl 4-fluoropiperidine-1-carboxylate 1-Benzyl ester, 4-fluoro C₁₃H₁₆FNO₂ 237.27 Electronegative fluorine increases polarity; potential for hydrogen bonding
tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate 4-Benzyloxyphenyl, 1-tert-butyl ester C₂₄H₂₉NO₃* ~403.50 Extended aromatic system; lipophilic due to benzyloxy group
tert-Butyl 4-formylpiperidine-1-carboxylate 4-Formyl, 1-tert-butyl ester C₁₁H₁₉NO₃ 213.28 Reactive aldehyde group; useful for further functionalization

Note: Exact molecular formulas/weights inferred from structural analogs in cited references.

Physical and Chemical Properties

  • Solubility : The tert-butyl group in this compound reduces water solubility compared to analogs like benzyl 4-fluoropiperidine-1-carboxylate, where fluorine enhances polarity .
  • Stability : Bulky tert-butyl groups protect the piperidine ring from degradation, whereas formyl or benzyloxy substituents (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) may increase susceptibility to oxidation .
  • Reactivity : The phenyl ester in the target compound is less reactive toward nucleophiles than aldehyde or benzyloxy groups in analogs, making it preferable for stable intermediates .

Biological Activity

Phenyl 4-tert-butylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a phenyl group and a tert-butyl group at the 4-position. The synthesis typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives, often employing various coupling strategies to enhance yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. For instance, compounds structurally related to this derivative have shown efficacy against viral infections such as Ebola. A study demonstrated that certain piperidine derivatives inhibited viral entry by targeting the Niemann-Pick C1 (NPC1) protein, crucial for viral pathogenesis .

Table 1: Antiviral Efficacy of Piperidine Derivatives

CompoundEC50 (µM)Selectivity Index (SI)Mechanism of Action
This compoundTBDTBDInhibition of NPC1 activity
Compound 25a0.6420Inhibition of EBOV entry
Compound 26a0.9310Inhibition of EBOV entry

Anticancer Activity

In addition to antiviral effects, piperidine derivatives have been investigated for their anticancer properties. A study reported that certain piperidine-based compounds exhibited cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds were noted to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

Table 2: Cytotoxicity of Piperidine Derivatives in Cancer Models

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundTBDTBDInduction of apoptosis
Reference Drug (Bleomycin)FaDu Hypopharyngeal CellsTBDDNA damage induction

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Viral Entry : By targeting NPC1, this compound potentially disrupts the viral life cycle at an early stage.
  • Induction of Apoptosis : In cancer cells, the compound may activate pathways leading to programmed cell death, thus reducing tumor viability.

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including this compound, in vitro against various viral strains and cancer cell lines. The results indicated that modifications in substituents significantly influenced both antiviral and anticancer activities, suggesting a structure-activity relationship that can guide future drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.